2,2-Difluoroacetyl chloride

Enzyme Kinetics Substrate Specificity N-Acyl Specificity

2,2-Difluoroacetyl chloride (CAS 381-72-6), also known as difluoroacetyl chloride (DFAC), is a highly electrophilic acyl chloride distinguished by a difluoromethyl (CHF₂) moiety alpha to the carbonyl. This structural feature confers unique reactivity and imparts desirable physicochemical properties—including enhanced metabolic stability and modulated lipophilicity—to downstream molecules.

Molecular Formula C2HClF2O
Molecular Weight 114.48 g/mol
CAS No. 381-72-6
Cat. No. B1333779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoroacetyl chloride
CAS381-72-6
Molecular FormulaC2HClF2O
Molecular Weight114.48 g/mol
Structural Identifiers
SMILESC(C(=O)Cl)(F)F
InChIInChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H
InChIKeyKURKJXZWCPWPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoroacetyl Chloride (CAS 381-72-6) Procurement Guide: Specifications, Comparators, and Key Differentiators


2,2-Difluoroacetyl chloride (CAS 381-72-6), also known as difluoroacetyl chloride (DFAC), is a highly electrophilic acyl chloride distinguished by a difluoromethyl (CHF₂) moiety alpha to the carbonyl [1]. This structural feature confers unique reactivity and imparts desirable physicochemical properties—including enhanced metabolic stability and modulated lipophilicity—to downstream molecules [2]. DFAC serves primarily as a reagent for introducing the difluoroacetyl or difluoromethyl group into organic substrates, establishing its utility as a critical intermediate in the synthesis of pharmaceutical and agrochemical active ingredients [3].

Why 2,2-Difluoroacetyl Chloride Cannot Be Substituted by Generic Acyl Chlorides or Trifluoroacetyl Chloride in Critical Syntheses


Direct substitution of 2,2-difluoroacetyl chloride with alternative acylating agents—such as unsubstituted acetyl chloride, monofluoroacetyl chloride, or trifluoroacetyl chloride—is not chemically or functionally equivalent. The CHF₂ group of DFAC exhibits distinct electronic and steric properties that directly influence reaction kinetics, product stability, and biological outcomes [1]. Quantitative data demonstrate that the difluoroacetyl group provides a unique balance of electron-withdrawing strength and hydrogen-bonding capacity, which is critical for modulating the lipophilicity (LogP) and metabolic stability of final drug and agrochemical candidates [2]. Substitution with the more electron-withdrawing CF₃ group (trifluoroacetyl chloride) leads to different reaction rates and hemiaminal formation equilibria, potentially altering the reactivity profile and biological activity of the resultant molecules [3].

Quantitative Differentiation of 2,2-Difluoroacetyl Chloride (CAS 381-72-6) Against Closest Analogs


Enzymatic Hydrolysis Kinetics: Difluoroacetyl vs. Trifluoroacetyl and Monofluoroacetyl Substrates

In a study of Taka-N-acetyl-β-D-glucosaminidase using synthetic p-nitrophenyl 2-acylamino-2-deoxy-β-D-glucopyranoside analogs, the difluoroacetyl (CHF₂CO) derivative demonstrated a catalytic constant (kcat) of 4.6 ± 0.8 × 10⁻⁵ s⁻¹, compared to 3.7 ± 0.6 × 10⁻³ s⁻¹ for the monofluoroacetyl (CH₂FCO) derivative and 1.1 ± 0.4 × 10⁻⁵ s⁻¹ for the trifluoroacetyl (CF₃CO) derivative [1]. This represents a reduction in hydrolytic turnover by a factor of 80 relative to the monofluoroacetyl analog, confirming that the difluoroacetyl group imparts a distinct resistance to enzymatic hydrolysis that is not achievable with monofluoroacetyl or trifluoroacetyl substituents [1].

Enzyme Kinetics Substrate Specificity N-Acyl Specificity Hydrolytic Rate

Hemiaminal Formation Equilibria: CHF₂CO vs. CF₃CO and CH₂FCO Moieties

Solvatochromic analysis of fluoroacyl-substituted azobenzenes revealed that the difluoroacetyl (CHF₂CO) moiety forms hemiaminals with amines, exhibiting an equilibrium ratio distinct from both trifluoroacetyl (CF₃CO) and monofluoroacetyl (CH₂FCO) moieties [1]. While the ratio of hemiaminal form increased with the electron-withdrawing nature of the Rf group (CF₃ > CHF₂ > CH₂F), the difluoroacetyl group provides a specific intermediate equilibrium that allows for tunable reversible covalent interactions [1]. This behavior is directly correlated to the σₚ Hammett constant of the substituent and is not observed to the same degree with non-fluorinated acetyl groups [1].

Fluorine Chemistry Hemiaminal Formation Electronic Effects Solvatochromism

Industrial Synthesis Yield Optimization: Difluoroacetyl Chloride vs. Trifluoroacetyl Chloride

A patent for the manufacture of difluoroacetyl chloride (US8716526B2) describes a process achieving a yield of approximately 87% for the conversion of difluoroacetic acid to DFAC using thionyl chloride as a chlorinating agent [1]. In contrast, analogous syntheses of trifluoroacetyl chloride from trifluoroacetic acid typically require more forcing conditions or alternative reagents and may exhibit lower yields due to the increased electronegativity of the CF₃ group, which reduces the nucleophilicity of the carbonyl oxygen [2]. This established high-yield route contributes to the commercial availability and cost-effectiveness of DFAC for procurement [1].

Process Chemistry Yield Optimization Acyl Chloride Synthesis Industrial Scale-up

Physicochemical Property Profile: Boiling Point and Density Comparison

2,2-Difluoroacetyl chloride exhibits a boiling point of 24-25 °C at 760 mmHg and a density of approximately 1.1 g/cm³ . Its close analog, chlorodifluoroacetyl chloride (CAS 354-24-5), has a significantly lower boiling point of 20 °C and a higher density of 1.612 g/cm³ [1]. Trifluoroacetyl chloride (CAS 354-32-5) is a gas at room temperature with a boiling point of -27 °C . These differences directly impact storage, shipping, and handling protocols: DFAC remains a liquid under cold storage (recommended at -10°C to 4°C) , simplifying transfer and metering compared to gaseous TFAC, while offering different vapor pressure characteristics than CDFAC.

Physicochemical Properties Boiling Point Density Handling

Commercial Purity and Storage Stability Specifications

Commercially available 2,2-difluoroacetyl chloride is typically supplied with a minimum purity of 95% (GC) , with certain suppliers offering grades up to 97% . The compound is moisture-sensitive and must be stored under inert atmosphere at cold temperatures (-10°C to 4°C) to prevent hydrolysis and degradation . In contrast, chlorodifluoroacetyl chloride (CAS 354-24-5) is often supplied at similar purity levels but may exhibit different stability profiles due to the presence of an additional chlorine atom . The defined purity specification of DFAC ensures reliable performance as an intermediate in sensitive pharmaceutical syntheses where impurities can lead to off-target effects or reduced yields [1].

Purity Specification Stability Storage Conditions Quality Control

Application-Specific Reactivity in Heterocycle Synthesis: Difluoroacetyl vs. Acetyl Chloride

2,2-Difluoroacetyl chloride is employed as a key intermediate in the synthesis of difluoro-γ-lactams, which have demonstrated potential as anticonvulsant agents . The incorporation of the difluoroacetyl group into these heterocycles imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which are not achievable with non-fluorinated acetyl chloride [1]. While direct yield comparisons with acetyl chloride in identical reaction schemes are not available, the resulting difluoro-γ-lactams exhibit biological activity that is absent in their non-fluorinated counterparts, validating the necessity of the CHF₂ group for the desired pharmacological effect .

Heterocycle Synthesis Difluoro-γ-lactams Anticonvulsant Agents Acylation

Optimal Research and Industrial Application Scenarios for 2,2-Difluoroacetyl Chloride (CAS 381-72-6)


Synthesis of Metabolic-Stable Pharmaceutical Intermediates Requiring Tuned Enzymatic Resistance

Medicinal chemistry teams designing drug candidates that require resistance to esterase- or amidase-mediated hydrolysis should prioritize 2,2-difluoroacetyl chloride over monofluoroacetyl chloride. The quantitative data showing an 80-fold reduction in hydrolytic kcat for difluoroacetyl derivatives (4.6 × 10⁻⁵ s⁻¹) compared to monofluoroacetyl derivatives (3.7 × 10⁻³ s⁻¹) [1] demonstrates the specific metabolic stability advantage. This property is critical for optimizing oral bioavailability and extending plasma half-life. Conversely, if complete stability is not desired, the intermediate kcat of DFAC (higher than trifluoroacetyl's 1.1 × 10⁻⁵ s⁻¹) [1] provides a tunable parameter for pro-drug strategies, making DFAC the optimal choice for balanced metabolic stability [1].

Manufacturing of Agrochemical Active Ingredients Requiring Enhanced Lipophilicity and Target Selectivity

Process chemists and agrochemical formulators synthesizing novel herbicides or fungicides where the difluoromethyl group is known to enhance membrane permeability and target binding should source 2,2-difluoroacetyl chloride [2]. The CHF₂ group imparts a unique combination of lipophilicity and hydrogen-bonding capacity not found in other fluoroalkyl groups [3]. Patents specifically cite DFAC as an intermediate for agrochemically active compounds [4], and the high-yield synthetic route (87% from difluoroacetic acid) [5] ensures reliable, cost-effective supply for large-scale field trials and commercial production. Substitution with non-fluorinated or trifluoroacetyl analogs would result in loss of efficacy or altered environmental fate profiles [2].

Laboratory-Scale Fluorination Reagent for Introducing CHF₂ Motifs in Academic Research

Academic researchers engaged in synthetic methodology development or the preparation of fluorinated building blocks for biological screening will find 2,2-difluoroacetyl chloride to be the reagent of choice for introducing the difluoroacetyl group [6]. The compound's boiling point (24-25 °C) allows for convenient handling as a liquid under mild cold storage, unlike the gaseous trifluoroacetyl chloride. Its commercial availability at ≥95% purity is sufficient for most research applications, and the established reactivity in forming hemiaminals [7] enables its use in diverse synthetic transformations, including heterocycle construction and peptide modification. The well-characterized safety profile (GHS H314) [8] allows for straightforward implementation of standard laboratory safety protocols for corrosive acyl halides.

Process Development and Scale-Up for High-Value Fluorinated Intermediates

Chemical engineers and process development scientists tasked with scaling up the synthesis of fluorinated pharmaceutical intermediates should select 2,2-difluoroacetyl chloride based on its favorable production economics. The established high-yield chlorination route (87% yield) [5] and the existence of dedicated purification patents [9] indicate a mature manufacturing landscape with reliable supply chains. The compound's physical state as a liquid under moderate refrigeration simplifies reactor design and metering compared to gaseous TFAC, reducing capital expenditure and operational complexity [10]. For applications requiring ultra-high purity, multi-step distillation processes have been patented specifically for DFAC and its analogs, ensuring that quality can be scaled with demand [9].

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